molecular formula C11H20O B1455182 1-Cyclohexyl-1-cyclopropylethan-1-ol CAS No. 851779-49-2

1-Cyclohexyl-1-cyclopropylethan-1-ol

Cat. No.: B1455182
CAS No.: 851779-49-2
M. Wt: 168.28 g/mol
InChI Key: AHTJNZRDJMUWKA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-cyclopropylethan-1-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol It is characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to an ethan-1-ol backbone

Preparation Methods

The synthesis of 1-Cyclohexyl-1-cyclopropylethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products .

In industrial settings, the production of this compound may involve the use of catalysts to enhance the efficiency and yield of the reaction. For example, a catalyst prepared by dispersing and carrying 1 to 5 weight% of a suitable metal can be used to facilitate the reaction .

Chemical Reactions Analysis

1-Cyclohexyl-1-cyclopropylethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclohexyl-1-cyclopropylethan-1-ol has a wide range of applications in scientific research. . In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1-Cyclohexyl-1-cyclopropylethan-1-ol can be compared with other similar compounds, such as 1-cyclohexyl-1-ethanol and cyclohexanemethanol. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, 1-cyclohexyl-1-ethanol lacks the cyclopropyl group, which may influence its reactivity and applications .

Properties

IUPAC Name

1-cyclohexyl-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTJNZRDJMUWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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